molecular formula C17H18N2O2 B7765390 2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid

2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid

Cat. No.: B7765390
M. Wt: 282.34 g/mol
InChI Key: SUIMXQVEINNKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid typically involves specific reaction conditions and reagents. One common method includes the use of cyclodextrins to form inclusion complexes, which can enhance the solubility and stability of the compound . The preparation involves the formation of host inclusion in the non-polar cavity of cyclodextrins under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds with enhanced properties .

Scientific Research Applications

2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is explored for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and products .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid include other cyclodextrin inclusion complexes and derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins.

Properties

IUPAC Name

2-[(2,2-dimethyl-1H-benzo[f]isoquinolin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMXQVEINNKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)NCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.